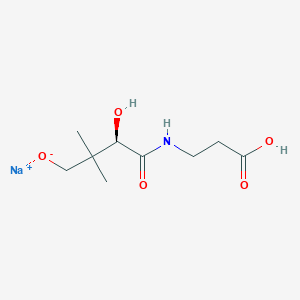
D-Pantothenic Acid (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an essential nutrient for many animals, required for the synthesis of coenzyme A, which is crucial for the metabolism of proteins, carbohydrates, and fats . This compound is commonly used in the pharmaceutical and cosmetic industries due to its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Pantothenic Acid (sodium salt) is typically synthesized by reacting D-Pantothenol with sodium hydroxide. This reaction is usually carried out under acidic or neutral conditions . The process involves the conversion of D-Pantothenol to D-Pantothenic Acid, which is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of D-Pantothenic Acid (sodium salt) often employs microbial fermentation. Bacillus megaterium, a metabolically engineered microorganism, is commonly used for this purpose. The production process involves the overexpression of key genes involved in the synthesis of D-Pantoic Acid and β-Alanine, which are precursors for D-Pantothenic Acid . The fermentation process is optimized to enhance the yield of D-Pantothenic Acid, which is then converted to its sodium salt form.
Chemical Reactions Analysis
Types of Reactions: D-Pantothenic Acid (sodium salt) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-Pantoic Acid.
Reduction: It can be reduced to form D-Pantothenol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: D-Pantoic Acid.
Reduction: D-Pantothenol.
Substitution: Various alkyl and acyl derivatives of D-Pantothenic Acid.
Scientific Research Applications
D-Pantothenic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of coenzyme A, which is essential for various biochemical reactions.
Biology: It is studied for its role in cellular metabolism and energy production.
Medicine: It is used in the treatment of conditions such as acne, wound healing, and diabetic ulceration.
Mechanism of Action
D-Pantothenic Acid (sodium salt) exerts its effects primarily through its role in the synthesis and maintenance of coenzyme A. Coenzyme A is involved in the metabolism of proteins, carbohydrates, and fats. The compound acts as a precursor for coenzyme A, which facilitates the transfer of acyl groups in various biochemical reactions . The HS-group of cysteamine in coenzyme A is the active site for the binding of acyl or acetyl residues .
Comparison with Similar Compounds
Calcium Pantothenate: Another salt form of D-Pantothenic Acid, used similarly in supplements and pharmaceuticals.
D-Pantothenol: An alcohol analog of D-Pantothenic Acid, used in cosmetics and pharmaceuticals for its moisturizing properties.
Uniqueness: D-Pantothenic Acid (sodium salt) is unique due to its high solubility in water and stability, making it suitable for various industrial and pharmaceutical applications. Unlike its calcium counterpart, the sodium salt form is more readily absorbed and utilized in biological systems .
Properties
Molecular Formula |
C9H16NNaO5 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
sodium;(3R)-4-(2-carboxyethylamino)-3-hydroxy-2,2-dimethyl-4-oxobutan-1-olate |
InChI |
InChI=1S/C9H16NO5.Na/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q-1;+1/t7-;/m0./s1 |
InChI Key |
MWWZXMXOOFAMNI-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C[O-])[C@H](C(=O)NCCC(=O)O)O.[Na+] |
Canonical SMILES |
CC(C)(C[O-])C(C(=O)NCCC(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


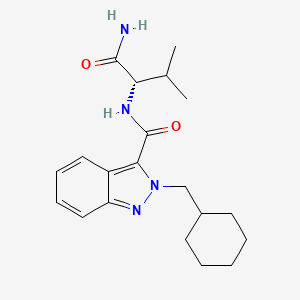
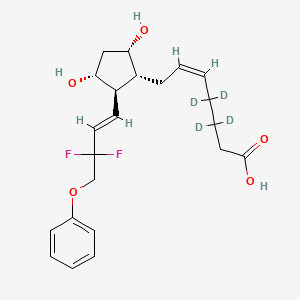


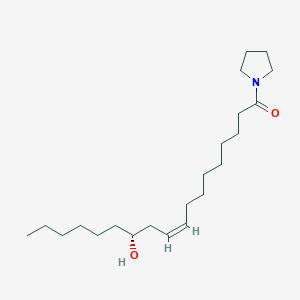

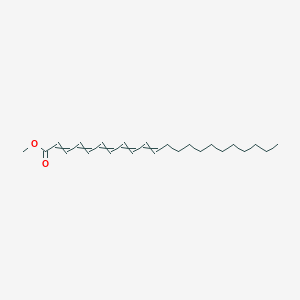
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
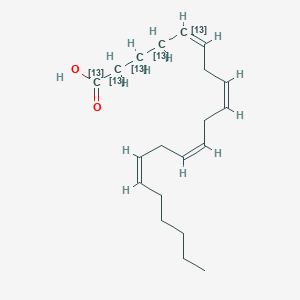
![(1R,3S,5E,11S,12S,13R,15S,16S,17S,19S,23R,25S,29E,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10765183.png)
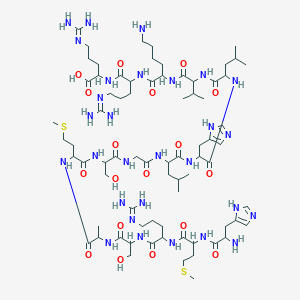
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B10765216.png)
![5-[[1-[[1-[[1-Amino-8-hydroxy-7-(hydroxyamino)-1,5,6-trioxononan-4-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[1-[4-amino-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10765218.png)
![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B10765219.png)
